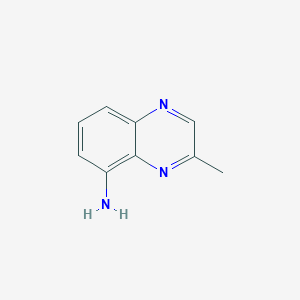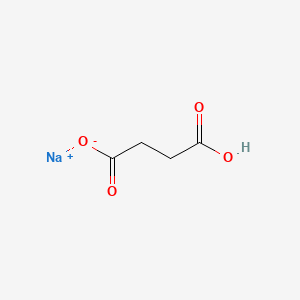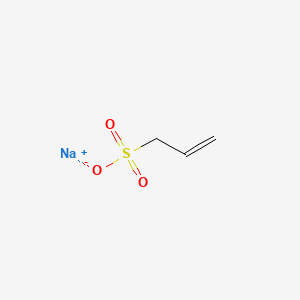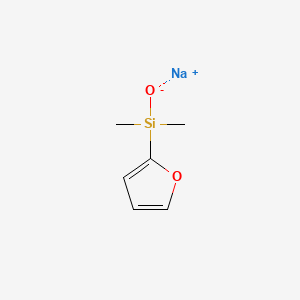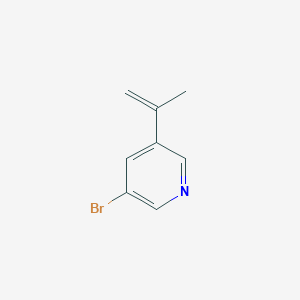
3-Bromo-5-(prop-1-en-2-yl)pyridine
描述
3-Bromo-5-(prop-1-en-2-yl)pyridine is an organic compound with the molecular formula C8H8BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a prop-1-en-2-yl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine typically involves the bromination of 5-(prop-1-en-2-yl)pyridine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
化学反应分析
Types of Reactions
3-Bromo-5-(prop-1-en-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-bromo-5-(prop-1-yl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-5-(prop-1-en-2-yl)pyridine, 3-thio-5-(prop-1-en-2-yl)pyridine, and 3-alkoxy-5-(prop-1-en-2-yl)pyridine.
Oxidation Reactions: Products include 3-bromo-5-(prop-1-en-2-yl)benzaldehyde and 3-bromo-5-(prop-1-en-2-yl)benzoic acid.
Reduction Reactions: The major product is 3-bromo-5-(prop-1-yl)pyridine.
科学研究应用
3-Bromo-5-(prop-1-en-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-Bromo-5-(prop-1-en-2-yl)pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-(pyrrolidin-1-yl)pyridine
- 3-Bromo-5-(prop-1-yl)pyridine
- 3-Bromo-5-(prop-2-en-1-yl)pyridine
Uniqueness
3-Bromo-5-(prop-1-en-2-yl)pyridine is unique due to the presence of both a bromine atom and a prop-1-en-2-yl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and research applications. Its ability to undergo selective substitution, oxidation, and reduction reactions sets it apart from other similar compounds.
属性
IUPAC Name |
3-bromo-5-prop-1-en-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYCJVNLMTQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634075 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40472-88-6 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

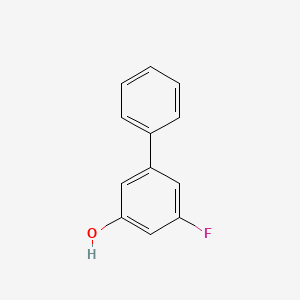
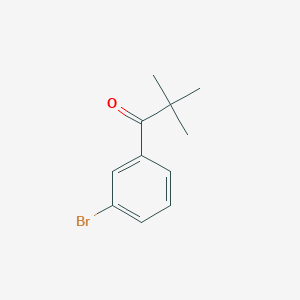
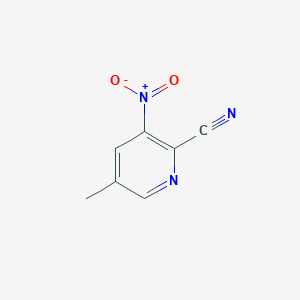
![Methyl 2-[4-(chlorosulfonyl)phenyl]acetate](/img/structure/B1343266.png)
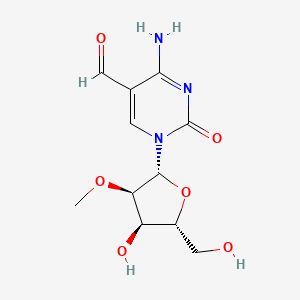
![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)
